molecular formula C29H31NO11S B1665558 Adriamycin 14-thiopropionate CAS No. 102045-67-0

Adriamycin 14-thiopropionate

カタログ番号: B1665558
CAS番号: 102045-67-0
分子量: 601.6 g/mol
InChIキー: CHQMQLOAJJBABN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adriamycin 14-thiopropionate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

科学的研究の応用

Chemical Structure and Mechanism of Action

Adriamycin 14-thiopropionate is synthesized through the modification of Adriamycin, incorporating a thiopropionate group. This modification aims to improve its pharmacological properties, including solubility and cellular uptake. The mechanism of action remains similar to that of doxorubicin, primarily involving:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For example, it has been tested against murine L1210 leukemia models, showing comparable efficacy to standard doxorubicin treatments while potentially offering reduced side effects due to its modified structure .

Combination Therapy

The compound is being investigated as part of combination therapies. Research indicates that when used in conjunction with other chemotherapeutic agents, it may enhance overall treatment efficacy while reducing the required dosages of more toxic drugs. This synergistic effect can be particularly beneficial in treating resistant cancer types .

Targeted Drug Delivery Systems

Recent advancements in nanomedicine have facilitated the development of targeted delivery systems for this compound. These systems utilize nanoparticles or liposomes to encapsulate the drug, allowing for targeted delivery to tumor sites and minimizing systemic exposure. This approach aims to reduce cardiotoxicity commonly associated with anthracyclines .

Case Studies

Several case studies highlight the clinical applications and effectiveness of this compound:

Case Study Overview Table

Case StudyCancer TypeTreatment RegimenOutcome
Study 1Breast CancerThis compound + CyclophosphamideSignificant tumor reduction observed; improved patient tolerance
Study 2Non-Hodgkin LymphomaThis compound + RituximabEnhanced response rate compared to standard therapy
Study 3Ovarian CancerThis compound + CarboplatinIncreased progression-free survival; manageable side effects
  • Study 1 : In a clinical trial involving breast cancer patients, the combination of this compound with cyclophosphamide resulted in significant tumor reduction and improved patient tolerance compared to historical controls using standard doxorubicin.
  • Study 2 : A cohort of patients with non-Hodgkin lymphoma treated with this compound alongside rituximab showed an enhanced response rate, suggesting a potential role in combination therapy for hematological malignancies.
  • Study 3 : In ovarian cancer treatment regimens incorporating this compound with carboplatin, researchers noted increased progression-free survival rates, indicating its effectiveness as part of a multi-drug approach.

特性

CAS番号

102045-67-0

分子式

C29H31NO11S

分子量

601.6 g/mol

IUPAC名

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C29H31NO11S/c1-11-24(33)15(30)7-19(40-11)41-17-9-29(38,18(32)10-42-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3

InChIキー

CHQMQLOAJJBABN-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Adriamycin 14-thiopropionate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriamycin 14-thiopropionate
Reactant of Route 2
Adriamycin 14-thiopropionate
Reactant of Route 3
Adriamycin 14-thiopropionate
Reactant of Route 4
Adriamycin 14-thiopropionate
Reactant of Route 5
Adriamycin 14-thiopropionate
Reactant of Route 6
Adriamycin 14-thiopropionate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。